
H-D-Val-Leu-Lys-CH2Cl.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-D-Val-Leu-Lys-CH2Cl.HCl is a synthetic peptide derivative. It is composed of three amino acids: valine, leucine, and lysine, with a chloromethyl group attached to the lysine residue. This compound is often used in biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Leu-Lys-CH2Cl.HCl typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, leucine and lysine, are added sequentially through coupling reactions. The chloromethyl group is introduced by reacting the lysine residue with chloromethyl methyl ether under acidic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
H-D-Val-Leu-Lys-CH2Cl.HCl: undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new bonds with nucleophiles such as amines and thiols.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. Reactions are conducted at elevated temperatures to accelerate the process.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields a substituted amine derivative.
Hydrolysis: The major products are the free amino acids valine, leucine, and lysine.
Scientific Research Applications
H-D-Val-Leu-Lys-CH2Cl.HCl: has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Chemistry: Employed in the synthesis of complex peptides and proteins for structural and functional studies.
Industry: Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-D-Val-Leu-Lys-CH2Cl.HCl involves its interaction with enzymes and other biomolecules. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This property is exploited in enzyme inhibition studies and the development of enzyme inhibitors.
Comparison with Similar Compounds
H-D-Val-Leu-Lys-CH2Cl.HCl: is unique due to the presence of the chloromethyl group, which imparts distinct reactivity. Similar compounds include:
H-D-Val-Leu-Lys-pNA: A peptide substrate used in chromogenic assays.
H-D-Val-Leu-Lys-AMC: A fluorogenic substrate for protease activity assays.
H-D-Val-Leu-Lys-CH2Br: A bromomethyl derivative with similar reactivity but different chemical properties.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the versatility and specificity of This compound in research and industrial contexts.
Properties
Molecular Formula |
C18H36Cl2N4O3 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C18H35ClN4O3.ClH/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20;/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26);1H/t13-,14-,16+;/m0./s1 |
InChI Key |
MLRAOFPMGDWEGF-ZPQOTBKHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)
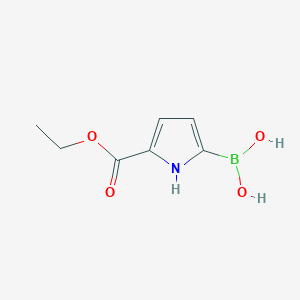

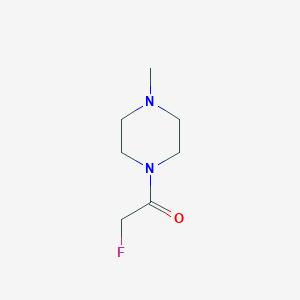
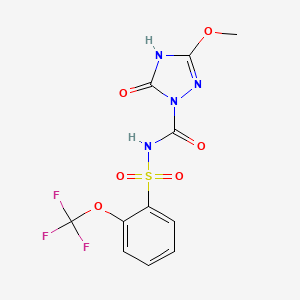
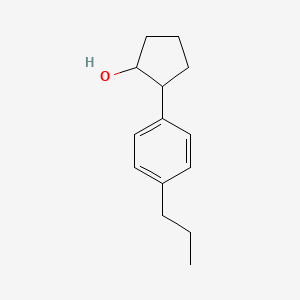
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)



![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

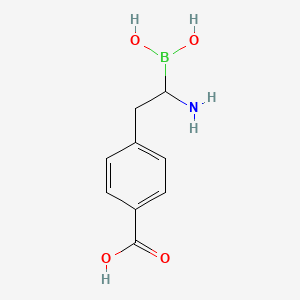
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
